tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate
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Overview
Description
tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a tert-butyl group, a trifluoromethyl group, and a formyl group attached to a phenylcarbamate structure, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture sensitivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction produces an alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties .
Mechanism of Action
The mechanism of action of tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . The pathways involved often include electrophilic and nucleophilic interactions facilitated by the formyl and carbamate groups.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the formyl group, making it less versatile for certain reactions.
Trifluoromethylated phenols and anilines: These compounds share the trifluoromethyl group but differ in their core structures and applications.
Uniqueness
tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate stands out due to its combination of functional groups, which provide a unique balance of reactivity and stability. This makes it a valuable compound for a wide range of synthetic and industrial applications.
Biological Activity
tert-Butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄F₃NO₄, with a molecular weight of 305.26 g/mol. The compound features a tert-butyl group , a formyl group at the 2-position, and a trifluoromethyl group at the 4-position on a phenyl ring. This unique configuration enhances its lipophilicity and potential biological activity, making it an attractive candidate for pharmaceutical applications .
The compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : It has been identified as a potential inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. By inhibiting these enzymes, the compound may reduce the formation of amyloid-beta peptides, which are associated with neurodegeneration .
- Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Studies have shown that related compounds exhibit significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Evaluation
A study evaluating the antimicrobial properties of compounds similar to this compound found that:
- The minimum inhibitory concentrations (MICs) against S. aureus and MRSA were recorded at approximately 25.9 μM and 12.9 μM, respectively.
- The compound demonstrated both bacteriostatic and bactericidal effects, indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Potential
Research indicates that compounds with similar structures can modulate inflammatory pathways:
- Certain derivatives have shown the ability to inhibit NF-κB activity, which plays a crucial role in inflammation .
- A notable study highlighted that specific substitutions on the phenyl ring significantly influenced the anti-inflammatory potential of these compounds .
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect astrocyte cells from amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals .
- Comparative Analysis with Other Compounds : When compared to galantamine, a known treatment for Alzheimer's disease, this compound exhibited moderate protective effects in astrocytes but did not show significant efficacy in vivo due to bioavailability issues .
Summary of Research Findings
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
tert-butyl N-[2-formyl-4-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-4-9(13(14,15)16)6-8(10)7-18/h4-7H,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOJSCHGAKGQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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